molecular formula C11H16N2O2 B1334280 2-(3,4-Dimethylphenoxy)propanohydrazide CAS No. 438613-32-2

2-(3,4-Dimethylphenoxy)propanohydrazide

Cat. No.: B1334280
CAS No.: 438613-32-2
M. Wt: 208.26 g/mol
InChI Key: HSIVMBBYPVLEEJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)propanohydrazide is a hydrazide compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol.

Preparation Methods

The synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 2-(3,4-dimethylphenoxy)propanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(3,4-Dimethylphenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)propanohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

2-(3,4-Dimethylphenoxy)propanohydrazide can be compared with other similar compounds, such as:

    2-(3,4-Dimethylphenoxy)propanoic acid: This compound has a carboxylic acid group instead of a hydrazide group, leading to different chemical properties and applications.

    2-(3,4-Dimethylphenoxy)propanamine: The presence of an amine group instead of a hydrazide group results in different reactivity and biological activities.

    2-(3,4-Dimethylphenoxy)propanol: This intermediate compound is used in the synthesis of this compound and has distinct chemical properties.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-4-5-10(6-8(7)2)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIVMBBYPVLEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395941
Record name 2-(3,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438613-32-2
Record name 2-(3,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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